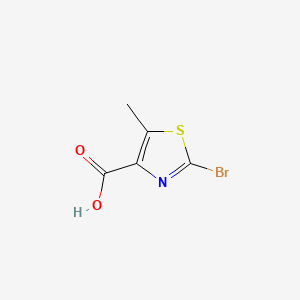

2-Bromo-5-methylthiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZIUHFDUUSYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703293 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-25-8 | |

| Record name | 2-Bromo-5-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 2-Bromo-4-methylthiazole-5-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, thiazole derivatives hold a place of distinction due to their prevalence in a wide array of biologically active molecules, including the essential vitamin B1 (thiamine)[1]. This guide focuses on a particularly valuable substituted thiazole, 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS Number: 40003-41-6 ), a versatile building block whose structural features make it a cornerstone in the synthesis of complex pharmaceuticals.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the compound's properties, a detailed examination of its synthesis, a survey of its critical applications with a focus on the anti-gout medication Febuxostat, and essential safety and handling protocols. The insights provided herein are grounded in established scientific literature and aim to empower researchers to effectively leverage this compound in their synthetic endeavors.

Physicochemical and Structural Characterization

2-Bromo-4-methylthiazole-5-carboxylic acid is a white to light yellow crystalline solid.[2][3] Its molecular structure, featuring a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position of the thiazole ring, provides a unique combination of reactivity and functionality that is highly sought after in organic synthesis.

| Property | Value | Source |

| CAS Number | 40003-41-6 | [4] |

| Molecular Formula | C₅H₄BrNO₂S | [4] |

| Molecular Weight | 222.06 g/mol | [4] |

| Melting Point | 153 °C (decomposes) | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | ≥ 98% | [2] |

The presence of the carboxylic acid group offers a reactive handle for amide bond formation and other derivatizations, while the bromine atom serves as a key functional group for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse molecular fragments.[5]

Strategic Synthesis Pathway

The synthesis of 2-Bromo-4-methylthiazole-5-carboxylic acid is a multi-step process that leverages foundational principles of heterocyclic chemistry. A common and efficient route begins with the Hantzsch thiazole synthesis, followed by functional group manipulations. The overall workflow can be conceptualized as follows:

Caption: Synthetic workflow for 2-Bromo-4-methylthiazole-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-methylthiazole-5-carboxylic acid

This protocol is a synthesized representation of common synthetic routes described in the chemical literature for thiazole formation and functionalization.

Part 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Charge the flask with ethyl acetoacetate and a suitable solvent system, such as a mixture of water and tetrahydrofuran.[6]

-

Bromination: Cool the mixture in an ice bath and slowly add N-bromosuccinimide (NBS). Allow the reaction to stir at room temperature. The bromination of the active methylene group in ethyl acetoacetate is a crucial step to form the α-haloketone intermediate.

-

Cyclization: To the reaction mixture, add thiourea. Heat the mixture to reflux. The nucleophilic sulfur of thiourea attacks the carbonyl carbon, and the amino group attacks the carbon bearing the bromine, leading to the formation of the thiazole ring.[6]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base such as aqueous ammonia. The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Part 2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate via Sandmeyer Reaction

-

Diazotization: Dissolve the synthesized ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. This step converts the primary amino group into a diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. The copper catalyst facilitates the displacement of the diazonium group with a bromide ion.

-

Isolation: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. The product can then be extracted, washed, dried, and purified as described in Part 1.

Part 3: Hydrolysis to 2-Bromo-4-methylthiazole-5-carboxylic acid

-

Reaction: Dissolve the ethyl 2-bromo-4-methylthiazole-5-carboxylate in a suitable solvent such as ethanol or n-butanol.[7] Add an aqueous solution of a strong base, typically sodium hydroxide.[7]

-

Saponification: Heat the reaction mixture to facilitate the saponification of the ester to the corresponding carboxylate salt.

-

Acidification and Precipitation: After completion of the reaction, cool the mixture and acidify with a strong acid like hydrochloric acid to a pH of 1-2.[7] The desired carboxylic acid will precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-Bromo-4-methylthiazole-5-carboxylic acid.[7]

Applications in Drug Discovery and Development

2-Bromo-4-methylthiazole-5-carboxylic acid is a highly valued intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of xanthine oxidase inhibitors.[2][8]

Case Study: Synthesis of Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[7][8] The synthesis of Febuxostat prominently features a key cross-coupling reaction where the thiazole core, derived from 2-Bromo-4-methylthiazole-5-carboxylic acid, is linked to a substituted phenyl ring.

Caption: Key steps in the synthesis of Febuxostat.

The synthesis typically involves the Suzuki cross-coupling of ethyl 2-bromo-4-methylthiazole-5-carboxylate with 3-cyano-4-isobutoxyphenyl boronic acid, followed by hydrolysis of the resulting ester to yield Febuxostat.[5] This strategic use of the brominated thiazole intermediate is a testament to its importance in constructing complex molecular architectures.

Broader Applications

Beyond Febuxostat, this versatile building block is employed in the synthesis of a range of other biologically active compounds, including:

-

Antimicrobial Agents: The thiazole nucleus is a known pharmacophore in many antimicrobial drugs, and this compound serves as a precursor for novel antibiotics.[2]

-

Agrochemicals: It is also used in the development of fungicides and herbicides, where the bromothiazole moiety contributes to the biological activity of the final product.[2]

Safety, Handling, and Toxicological Profile

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-4-methylthiazole-5-carboxylic acid.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[9]

-

Serious Eye Irritation: Causes serious eye irritation (H319).[9]

-

Respiratory Irritation: May cause respiratory irritation (H335).[9]

-

Skin Sensitization: May cause an allergic skin reaction (H317).[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Toxicological Information:

Detailed toxicological properties such as LD50 have not been extensively reported.[10] Therefore, it should be handled with the care afforded to all novel chemical entities, assuming a degree of toxicity until more comprehensive data is available.

Conclusion

2-Bromo-4-methylthiazole-5-carboxylic acid has firmly established itself as a pivotal intermediate in the field of organic and medicinal chemistry. Its unique structural attributes, combined with its versatile reactivity, make it an indispensable tool for the synthesis of a variety of high-value molecules, most notably the anti-gout drug Febuxostat. This guide has provided a comprehensive overview of its properties, a detailed synthetic strategy, key applications, and essential safety protocols. By understanding the causality behind its synthetic utility and adhering to safe handling practices, researchers can continue to unlock the potential of this valuable building block in the ongoing quest for novel and effective therapeutic agents.

References

- Cao, S., et al. (2016). The preparation of febuxostat by Suzuki reaction.

- Febuxostat - New Drug Approvals. (2016). New Drug Approvals. [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2011).

- Preparation of febuxostat. (2015).

- Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost

- A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Kuey. [Link]

- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]

- 2-Bromo-4-methylthiazole-5-carboxylic Acid, min 95%, 1 gram. HD Biopharma. [Link]

- Preparation method of febuxostat intermediate. (2015).

- The preparation method of 2-thiazole carboxaldehyde compounds. (2009).

- Thiazole deriv

- Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.

- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (2012).

- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003).

- Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Active Multipolartoxins. (2021). ACS Medicinal Chemistry Letters. [Link]

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2012). Molecules. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2009).

- 2-Bromothiazole-5-carboxylic acid. PubChem. [Link]

- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank. [Link]

- Preparation of 4-methyl thiazole-5-carboxyl acid. (2009).

Sources

- 1. kuey.net [kuey.net]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C5H4BrNO2S | CID 2824058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 9. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 10. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromo-5-methylthiazole-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-5-methylthiazole-4-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical properties, outlines a detailed synthetic application, and discusses its relevance in the synthesis of complex pharmaceutical intermediates.

It is important for the researcher to note the existence of a closely related isomer, 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS No: 40003-41-6). While both are isomers with the same molecular formula and weight, their distinct substitution patterns on the thiazole ring lead to different chemical reactivity and applications. This guide will focus on the title compound, this compound, while leveraging data from its more commercially documented isomer where appropriate and clearly indicated.

Core Molecular and Chemical Properties

This compound belongs to the class of brominated thiazole compounds, which are of significant interest in medicinal chemistry due to the thiazole ring's presence in numerous bioactive molecules. The combination of a carboxylic acid, a methyl group, and a bromine atom on the thiazole scaffold provides multiple points for synthetic modification.

The molecular properties of this compound and its common isomer are summarized below. As isomers, they share the same molecular formula and consequently, the same molecular weight.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₂S | [1], [2] |

| Molecular Weight | 222.06 g/mol | [1], [2] |

| CAS Number | Not explicitly available in search results | |

| Isomer CAS Number | 40003-41-6 (for 2-Bromo-4-methylthiazole-5-carboxylic acid) | [1], [2] |

| Physical State | Solid | [3] |

| Appearance | White solid (for 4-methyl isomer) | [3] |

| Melting Point | 153 °C (for 4-methyl isomer) | [3] |

The structure of this compound is depicted in the diagram below.

Caption: this compound

Synthesis and Application as a Pharmaceutical Intermediate

This compound serves as a valuable starting material in multi-step organic synthesis. Its carboxylic acid functional group can be readily converted into an acyl chloride, which is a highly reactive intermediate for forming amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

A documented application is its use in the preparation of complex heterocyclic molecules, such as quinazolinone derivatives.[4]

Experimental Protocol: Synthesis of a Spiro-Quinazolinone Amide

The following protocol details the conversion of this compound into an acyl chloride and its subsequent reaction to form a complex amide. This process highlights the utility of the title compound in building molecular complexity.

Step 1: Acyl Chloride Formation

-

Suspend this compound (118 mg, 0.532 mmol) in anhydrous dichloromethane (DCM, 5 mL).

-

Add one drop of dimethylformamide (DMF) to the suspension.

-

Add oxalyl chloride (2M solution in DCM, 0.725 mL, 1.45 mmol) dropwise. Causality Insight: Oxalyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst for this transformation via the formation of the Vilsmeier reagent in situ.

-

Stir the reaction mixture at room temperature for 1 hour. The observation of bubbling and the mixture becoming homogeneous indicates the reaction is proceeding.[4]

-

Remove the DCM under vacuum to yield the crude acyl chloride as a brown syrup. This intermediate is typically used immediately in the next step without further purification due to its reactivity.[4]

Step 2: Amide Coupling

-

In a separate flask, combine the amine coupling partner, (R)-2, HCl (141 mg, 0.483 mmol), with its corresponding intermediate in tetrahydrofuran (THF, 5 mL).

-

Add diisopropylethylamine (DIEA, 0.084 mL, 0.483 mmol) and trimethylsilyl cyanide (0.644 mL, 4.83 mmol). Causality Insight: DIEA is a non-nucleophilic base used to neutralize the HCl salt of the amine, liberating the free amine for reaction. Trimethylsilyl cyanide is used in a specific context for this particular synthesis.

-

Stir the resulting solution at room temperature for 10 minutes.

-

Add the previously prepared acyl chloride (dissolved in 5 mL of THF) to the amine solution.

-

Stir the mixture at 50°C for 1.5 hours to facilitate the amide bond formation.[4]

-

Concentrate the reaction mixture and purify the residue by flash chromatography to obtain the final product.[4]

The workflow for this synthesis is illustrated below.

Caption: Synthetic workflow for amide coupling.

Safety and Handling

GHS Hazard Information (for 2-Bromo-4-methylthiazole-5-carboxylic acid):

-

Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.[2]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.[2]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2]

-

Recommended Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.[2]

-

Eye Protection: Chemical safety goggles or face shield.[5]

-

Hand Protection: Compatible chemical-resistant gloves.[2]

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[6]

Storage and Handling:

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep the container tightly closed.

-

Handle in accordance with good industrial hygiene and safety practices.[5]

Spectroscopic Data

While a full spectroscopic analysis for the title compound is not publicly available in the search results, vendors of the isomer 2-Bromo-4-methylthiazole-5-carboxylic acid often provide analytical data such as NMR, HPLC, and LC-MS upon request with purchase.[8] Researchers synthesizing or using this compound should perform their own analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm structure and purity, which is a self-validating step critical for scientific integrity.

Conclusion

This compound is a versatile heterocyclic building block with demonstrated utility in the synthesis of complex pharmaceutical intermediates. Its strategic placement of bromine, methyl, and carboxylic acid functionalities allows for diverse chemical transformations, particularly in the construction of amide linkages. While it is essential to distinguish it from its isomer, 2-Bromo-4-methylthiazole-5-carboxylic acid, the fundamental properties and safety considerations are expected to be similar. As with any specialized chemical reagent, proper handling, and thorough analytical characterization are paramount for successful and reproducible research outcomes.

References

- Alfa Chemistry. (n.d.). 2-Bromo-4-methylthiazole-5-carboxylic acid.

- Guidechem. (n.d.). What are the applications of this compound?.

- Lab Pro Inc. (n.d.). 2-Bromo-4-methylthiazole-5-carboxylic Acid, 1G.

- PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole-5-carboxylic acid 96%.

- BLD Pharm. (n.d.). 40003-41-6|2-Bromo-4-methylthiazole-5-carboxylic acid.

- Thermo Fisher Scientific. (2025, December 26).

- SynQuest Laboratories, Inc. (n.d.).

- Fisher Scientific. (2024, April 1).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-溴-4-甲基噻唑-5-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. labproinc.com [labproinc.com]

- 4. Page loading... [guidechem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 40003-41-6|2-Bromo-4-methylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2-Bromo-5-methylthiazole-4-carboxylic acid: Synthesis, Reactivity, and Applications

Executive Summary: 2-Bromo-5-methylthiazole-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive bromo group, a nucleophilic thiazole core, and a versatile carboxylic acid handle—offers a robust platform for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a validated synthetic pathway, explores its core reactivity, and presents a case study of its application in the development of pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction to a Key Heterocyclic Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, including the antibiotic Penicillin and the vitamin Thiamine (B1)[1]. The strategic functionalization of this core allows for the precise modulation of physicochemical properties and biological activity. This compound (CAS No. 400062-67-7) has emerged as a particularly valuable intermediate. Its structure features:

-

A C2-Bromo Substituent: Positioned on an electron-deficient carbon, this bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a versatile handle for palladium-catalyzed cross-coupling reactions.

-

A C4-Carboxylic Acid: This functional group provides a critical anchor point for amide bond formation, esterification, or other conjugations, enabling linkage to other fragments or pharmacophores.

-

A C5-Methyl Group: This small alkyl group can provide beneficial steric and electronic effects, potentially improving metabolic stability or influencing binding interactions of the final compound.

This guide will elucidate the chemical characteristics and strategic utility of this compound, providing the foundational knowledge required for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.

Core Properties and Identifiers

The key physicochemical data for this compound and its common isomer are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | - |

| CAS Number | 400062-67-7 | - |

| Molecular Formula | C₅H₄BrNO₂S | [2] |

| Molecular Weight | 222.06 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 153 °C (decomposes) (for isomer 40003-41-6) | [3] |

Note: Experimental data such as melting point for the title compound (CAS 400062-67-7) is not widely published. The value provided is for the closely related isomer, 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS 40003-41-6), and should be used as an approximate reference.

Expected Spectroscopic Signatures

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions of the carboxyl group. A very strong and broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which will overlap the C-H stretching signals.[4] A sharp and intense C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹[4].

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show two distinct signals:

-

A broad singlet in the 10-13 ppm region, corresponding to the acidic carboxylic acid proton[4]. This signal disappears upon addition of D₂O.

-

A sharp singlet at approximately 2.5-2.8 ppm, corresponding to the three protons of the C5-methyl group.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would provide a clear carbon fingerprint of the molecule:

-

The carboxylic carbonyl carbon would appear significantly downfield, typically in the 160-175 ppm range[4].

-

The three carbons of the thiazole ring would have distinct chemical shifts influenced by their substituents (Br, COOH, and CH₃). The C2 carbon bearing the bromine atom is expected around 140-150 ppm.

-

The methyl carbon would produce a signal in the upfield region, typically around 15-20 ppm.

-

Synthesis and Purification Protocol

A robust and scalable synthesis is critical for the utility of any building block. The most logical and field-proven approach to this compound involves a Sandmeyer-type bromination of an amino-thiazole precursor, followed by ester hydrolysis.

Synthetic Rationale

The choice of a Sandmeyer reaction is based on its reliability for converting aromatic and heteroaromatic amines into halides. The amine is first converted to a diazonium salt under cold, acidic conditions, which is then decomposed in the presence of a copper(I) bromide catalyst to install the bromo substituent. The subsequent hydrolysis of the ethyl ester is a standard transformation, typically achieved under basic conditions with a reagent like lithium hydroxide, which readily saponifies the ester without affecting the thiazole core or the bromo group.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

-

To a stirred solution of 48% aqueous hydrobromic acid (HBr) at 0 °C, add ethyl 2-amino-5-methylthiazole-4-carboxylate portion-wise, maintaining the temperature below 5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise to the suspension. The rate of addition must be controlled to keep the internal temperature below 5 °C. Stir for 1 hour at this temperature.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, warm the reaction mixture to 60 °C and stir for 2 hours.

-

Cool the mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2-bromo-5-methylthiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) monohydrate and stir the mixture at 50 °C for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed[5].

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Purification: If necessary, the final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

Core Reactivity and Derivatization Strategies

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Reactions at the Carboxylic Acid Group

The carboxylic acid is most commonly used for the formation of amide bonds. This requires an initial activation step, typically by conversion to a more reactive acyl chloride.

-

Amide Bond Formation: The acid is treated with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF, to form the acyl chloride in situ.[5] This highly electrophilic intermediate is not isolated but is immediately reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., DIEA, triethylamine) to yield the corresponding amide[5].

Reactions at the C2-Bromo Position

The bromine atom is a versatile handle for C-C and C-N bond formation.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent carbonyl group activates the C2 position towards nucleophilic attack. The bromo group can be displaced by various nucleophiles, such as amines or alkoxides, typically under thermal conditions in a polar aprotic solvent like NMP or DMSO with a suitable base[5].

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal substrate for a wide array of cross-coupling reactions. Suzuki coupling with boronic acids or esters can be used to form C-C bonds, while Buchwald-Hartwig amination with amines provides a powerful method for C-N bond formation. These reactions offer broad substrate scope and mild reaction conditions.

Key Derivatization Pathways

Caption: Major reaction pathways for derivatizing the title compound.

Application in Medicinal Chemistry: A Case Study

The utility of this compound is best illustrated through its application in multi-step syntheses. It serves as a key intermediate in the preparation of complex molecules, including potential therapeutic agents.

Case Study: Synthesis of a Spirocyclic Quinazolinone Amide

This compound has been used to synthesize 2-bromo-5-methyl-N-((aR)-6-(4-oxo-3,4-dihydroquinazolin-1-yl)spiro[3.3]heptan-2-yl)thiazole-4-carboxamide, a complex fragment for drug discovery programs[5].

The synthesis leverages the amide bond formation pathway:

-

This compound is first activated by reacting it with oxalyl chloride in DCM with a catalytic drop of DMF, yielding the acyl chloride[5].

-

In a separate flask, the complex amine, (R)-6-(4-oxo-3,4-dihydroquinazolin-1-yl)spiro[3.3]heptan-2-amine, is prepared for reaction.

-

The freshly prepared acyl chloride solution is then added to the amine, and the mixture is heated to 50 °C to drive the acylation to completion, affording the final amide product[5].

This example highlights how the carboxylic acid function serves as a reliable conjugation point, attaching the entire bromo-methyl-thiazole unit to a different complex scaffold. The bromine atom in the final product remains available for subsequent diversification via cross-coupling reactions if desired.

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed. Based on data for structurally related compounds, this compound should be treated as an irritant.

-

Hazard Statements: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6][7][8].

-

Precautionary Measures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[8].

-

Avoid inhalation of dust and direct contact with skin and eyes[8][9].

-

In case of contact, rinse the affected area immediately and thoroughly with water[7].

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a high-value, strategically designed building block for chemical synthesis. The orthogonality of its functional groups—the activatable carboxylic acid and the versatile bromo handle—provides chemists with a reliable and flexible platform for constructing novel and complex molecules. Its demonstrated utility in the synthesis of advanced pharmaceutical intermediates underscores its importance for researchers and professionals in the field of drug discovery and development.

References

- PubChem. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210.

- Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities. Malaysian Journal of Analytical Sciences. [Link]

- Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]

- Georganics. SAFETY DATA SHEET - 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Georganics. [Link]

- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. georganics.sk [georganics.sk]

- 9. fishersci.com [fishersci.com]

2-Bromo-5-methylthiazole-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylthiazole-5-carboxylic Acid

A Note on Isomer Specificity: This guide focuses on the physical properties of 2-Bromo-4-methylthiazole-5-carboxylic acid (CAS No. 40003-41-6) . While the isomeric compound, 2-Bromo-5-methylthiazole-4-carboxylic acid, is utilized in chemical synthesis, as evidenced by its application in preparing pharmaceutical intermediates, comprehensive and verified physical property data for it is not widely available in public databases or commercial supplier specifications.[1] Sigma-Aldrich, for instance, supplies the 5-methyl-4-carboxylic acid isomer but notes that analytical data is not collected, and the buyer is responsible for confirming identity and purity. To ensure the highest degree of scientific integrity and trustworthiness, this whitepaper will detail the properties of the well-characterized 2-Bromo-4-methylthiazole-5-carboxylic acid, for which extensive and verifiable data exists.

Introduction to a Key Synthetic Building Block

2-Bromo-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its intrinsic structure, featuring a thiazole ring substituted with a bromine atom, a methyl group, and a carboxylic acid, makes it a versatile and valuable building block in medicinal chemistry and agrochemical research.[2] The strategic placement of these functional groups provides multiple reaction sites, enabling chemists to construct more complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical properties, analytical methodologies, and handling considerations for this important synthetic intermediate.

Compound Identification and Molecular Structure

Accurate identification is paramount in research and development. The following section provides the key identifiers and structural representation for 2-Bromo-4-methylthiazole-5-carboxylic acid.

The structural arrangement of the thiazole core with its substituents is the foundation of its chemical reactivity and physical characteristics.

The relationship between these fundamental identifiers is crucial for database searches, regulatory submissions, and accurate experimental recording.

Core Physical and Chemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically supplied as a white to light yellow or orange crystalline powder.[2][3]

| Property | Value | Source(s) |

| CAS Number | 40003-41-6 | [2][3][4][5][6][7][8][] |

| Molecular Formula | C₅H₄BrNO₂S | [2][3][4][5][6][7] |

| Molecular Weight | 222.06 g/mol | [2][3][4][5][7] |

| Appearance | White to light yellow/orange powder/crystal | [2][3] |

| Melting Point | 153 °C (decomposes)[2][3], 163-168 °C[5] | [2][3][5] |

| Purity | ≥95-98% (by Titration or HPLC) | [2][3][5][6] |

Note on Melting Point: The variance in reported melting points (153 °C to 168 °C) is common and can be attributed to different analytical methods, heating rates, or purity levels of the sample batch. Some sources indicate decomposition at the melting point.[2]

Computational Data

In silico predictions provide valuable insights into the behavior of a molecule, particularly its lipophilicity and potential for intermolecular interactions, which are critical in drug design.

| Parameter | Value | Source(s) |

| XLogP3-AA | 2.2 | [4] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3-4 | [4] |

| Rotatable Bond Count | 1 |

The XLogP value of 2.2 suggests moderate lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high-purity substance, whereas a broad and depressed range suggests the presence of impurities. This phenomenon, known as melting point depression, is a colligative property.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline 2-Bromo-4-methylthiazole-5-carboxylic acid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20 °C below the scouted melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol: Qualitative Solubility Assessment

Causality: Solubility is a critical parameter for drug development (formulation) and reaction chemistry (solvent selection). This protocol establishes a qualitative understanding of the compound's solubility in common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL each of various solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM)).

-

Sample Addition: Add approximately 1-2 mg of 2-Bromo-4-methylthiazole-5-carboxylic acid to each vial.

-

Observation at Room Temperature: Vortex each vial for 30 seconds and visually inspect for dissolution. Record observations as "freely soluble," "sparingly soluble," or "insoluble."

-

Effect of Heating: Gently warm the vials containing undissolved solid and observe any changes in solubility.

-

Data Recording: Tabulate the results for each solvent at both room temperature and with heating.

Safety, Handling, and Storage

As a laboratory chemical, proper handling procedures are mandatory to ensure personnel safety.

Hazard Identification: [7]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures & Handling: [7]

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store long-term in a cool, dry place in a tightly sealed container.[5]

Applications in Research

2-Bromo-4-methylthiazole-5-carboxylic acid is not an end product but a crucial intermediate. Its value lies in its ability to participate in a variety of chemical reactions to synthesize more complex, high-value molecules. It is widely used by researchers in:

-

Pharmaceutical Development: As a key intermediate for synthesizing novel therapeutic agents, particularly those targeting bacterial infections.[2]

-

Agrochemicals: It serves as a precursor for developing new and effective pesticides, fungicides, and herbicides.[2]

The presence of the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck), while the carboxylic acid group can be readily converted into esters, amides, or other functionalities, making it a highly versatile tool for synthetic chemists.

References

- Chem-Supply. 2-Bromo-4-methylthiazole-5-carboxylic Acid, min 95%, 1 gram. [Link]

- Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

- Taylor & Francis Online.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 40003-41-6 2-Bromo-4-methylthiazole-5-carboxylic acid AKSci W6042 [aksci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 8. 40003-41-6|2-Bromo-4-methylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-5-methylthiazole-4-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-bromo-5-methylthiazole-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. We will dissect the prevalent synthetic strategies, focusing on the mechanistic underpinnings and practical considerations inherent to each approach. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into protocol selection, optimization, and execution. The core of this guide centers on a modified Hantzsch thiazole synthesis, presented as the primary and most robust pathway, followed by an analysis of alternative routes involving direct bromination. Each section is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive component for designing molecules with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties[1]. Specifically, this compound serves as a versatile intermediate, enabling further structural elaboration through cross-coupling reactions at the bromine-bearing C2 position and amide bond formation at the C4 carboxylic acid[2]. Understanding its synthesis is therefore paramount for the rapid development of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. For our target, this compound, two primary disconnections present themselves as the most strategically sound.

-

Pathway A (Hantzsch-Based): The most classical and reliable disconnection breaks the C4-C5 and N3-C4 bonds. This points to a cyclocondensation reaction between a thioamide synthon and an α-halo-β-ketoester derivative. This is the well-established Hantzsch thiazole synthesis[3][4]. The bromine atom is introduced at the outset via the thioamide component.

-

Pathway B (Post-Cyclization Halogenation): An alternative disconnection involves breaking the C2-Br bond. This strategy implies the initial synthesis of a 5-methylthiazole-4-carboxylic acid core, followed by a regioselective bromination at the C2 position.

This guide will first detail the more robust Hantzsch-based approach (Pathway A) before discussing the merits and challenges of Pathway B.

Primary Synthesis Pathway: A Modified Hantzsch Approach

The Hantzsch synthesis, first described in 1887, remains a cornerstone of thiazole chemistry due to its reliability and broad substrate scope[3][4]. The pathway to our target molecule typically proceeds in two key stages: (1) the synthesis of the ethyl ester precursor via cyclocondensation, and (2) the subsequent hydrolysis to the final carboxylic acid.

Workflow for the Primary Synthesis Pathway

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. synarchive.com [synarchive.com]

- 4. kuey.net [kuey.net]

A Technical Guide to 2-Bromo-5-methylthiazole-4-carboxylic acid: A Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal component for interacting with biological targets. Thiazole derivatives are found in a wide array of FDA-approved drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and antiviral. The strategic placement of substituents on the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. This guide will provide an in-depth technical overview of a particularly useful, yet functionally dense, thiazole building block: 2-Bromo-5-methylthiazole-4-carboxylic acid .

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid . It is crucial to distinguish this isomer from its close relative, 2-bromo-4-methylthiazole-5-carboxylic acid, as the positioning of the methyl and carboxylic acid groups significantly influences the molecule's reactivity and its utility in synthesis.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | Internal Nomenclature |

| Molecular Formula | C₅H₄BrNO₂S | |

| Molecular Weight | 222.06 g/mol | |

| Appearance | Solid | Inferred from typical small molecule carboxylic acids |

| CAS Number | 136440-62-3 |

Synthesis of this compound: A Proposed Route

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis . This reaction is a cornerstone of heterocyclic chemistry and involves the condensation of an α-haloketone with a thioamide.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a reliable method for constructing the thiazole ring.[1] The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. For a tetrasubstituted thiazole like our target compound, appropriately substituted starting materials are required.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned in a multi-step process, likely starting from ethyl acetoacetate.

Caption: Proposed synthetic pathway for this compound.

-

Step 1: Chlorination of Ethyl Acetoacetate. The synthesis would likely begin with the α-chlorination of ethyl acetoacetate to form ethyl 2-chloroacetoacetate. This is a standard transformation that activates the methylene group for subsequent reaction.

-

Step 2: Hantzsch Thiazole Synthesis. The resulting ethyl 2-chloroacetoacetate would then be reacted with thiourea. In this key step, the thiourea acts as the thioamide component, and the chloroacetoacetate provides the three-carbon backbone. This condensation reaction would form ethyl 2-amino-5-methylthiazole-4-carboxylate. The regiochemistry is dictated by the reaction of the more nucleophilic sulfur of thiourea with the carbon bearing the chlorine, followed by cyclization of the nitrogen onto the ketone carbonyl.

-

Step 3: Diazotization and Bromination (Sandmeyer-type Reaction). The 2-amino group on the thiazole ring can be converted to a 2-bromo group via a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to install the bromine atom.

-

Step 4: Ester Hydrolysis. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF), followed by acidic workup.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most prominent signals would be a singlet for the methyl group (CH₃) protons, likely in the range of 2.5-2.8 ppm, and a broad singlet for the carboxylic acid proton (COOH), which could appear anywhere from 10-13 ppm, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would be more informative, with distinct signals for the five carbons in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 160-170 ppm region. The four carbons of the thiazole ring would have characteristic shifts, with the carbon bearing the bromine atom (C2) being significantly influenced by the halogen.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretching band for the carboxylic acid, typically spanning from 3300 to 2500 cm⁻¹. A strong, sharp carbonyl (C=O) stretching absorption would be expected around 1700-1725 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the methyl group and skeletal vibrations for the thiazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A major fragmentation pathway would likely be the loss of the carboxylic acid group.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide bond formation, a ubiquitous reaction in drug synthesis, while the 2-bromo position can be utilized for cross-coupling reactions to introduce further molecular complexity.

Role as a Bioisostere

The thiazole ring itself can act as a bioisostere for other aromatic systems, such as a phenyl ring.[2][3] Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties, such as its metabolic stability, solubility, and target engagement, without drastically altering its overall shape and electronic character. The introduction of the thiazole can improve metabolic stability by blocking sites of oxidative metabolism that might occur on a phenyl ring.[3]

Structure-Activity Relationship (SAR) Insights

The substitution pattern of this compound offers several points for diversification in an SAR campaign:

-

The 2-Bromo Position: The bromine atom is a versatile functional group. It can act as a hydrogen bond acceptor, and its electron-withdrawing nature influences the electronics of the thiazole ring. More importantly, it is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This enables the exploration of different pockets in a target's binding site.

-

The 4-Carboxylic Acid Position: The carboxylic acid is a key functional group for forming amide bonds. In drug discovery, amides are often crucial for establishing hydrogen bond interactions with the target protein. The carboxylic acid can be coupled with a diverse library of amines to probe different regions of the binding pocket and to modulate the overall properties of the molecule.

-

The 5-Methyl Position: The methyl group provides a degree of steric bulk and lipophilicity. In an SAR study, this position could be modified to larger or smaller alkyl groups, or even replaced with other functional groups, to probe the steric and electronic requirements of the target.

Experimental Protocol: Amide Coupling

The following protocol is an example of how this compound can be utilized in the synthesis of a complex amide, a common transformation in the development of pharmaceutical candidates.[4]

Principle of the Reaction

Direct amidation between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This protocol utilizes oxalyl chloride to convert the carboxylic acid to a highly reactive acyl chloride intermediate. The acyl chloride is then readily attacked by the amine nucleophile to form the desired amide bond. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the formation of the Vilsmeier reagent, which is the active species in the conversion of the carboxylic acid to the acyl chloride.

Caption: Workflow for the amide coupling of this compound.

Step-by-Step Methodology

Step 1: Formation of the Acyl Chloride

-

Suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., one drop).

-

Slowly add a solution of oxalyl chloride (typically a 2M solution in DCM, ~2.5-3.0 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (CO and CO₂). The mixture should become a homogeneous solution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride (often a syrup or solid) is typically used in the next step without further purification.

Step 2: Amide Bond Formation

-

In a separate flask, dissolve or suspend the desired amine (typically ~0.9 equivalents) in an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or DCM.

-

If the amine is a hydrochloride salt, a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (TEA) (typically 1.0-1.2 equivalents) should be added to liberate the free amine.

-

Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous THF or DCM.

-

Slowly add the solution of the acyl chloride to the amine solution at 0 °C or room temperature.

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because the acyl chloride intermediate is highly reactive towards water. Any moisture present will hydrolyze the acyl chloride back to the carboxylic acid, reducing the yield of the desired amide.

-

Choice of Activating Agent: Oxalyl chloride is a common and effective choice for converting carboxylic acids to acyl chlorides. Its byproducts (CO, CO₂, and HCl) are gaseous and are easily removed from the reaction mixture. Other reagents like thionyl chloride (SOCl₂) could also be used.

-

Use of a Non-Nucleophilic Base: When using an amine salt, a non-nucleophilic base like DIEA is preferred over a nucleophilic one like pyridine. This is to prevent the base from competing with the desired amine in reacting with the acyl chloride.

-

Temperature Control: The addition of the acyl chloride to the amine is often done at a reduced temperature (0 °C) to control the exothermicity of the reaction and to minimize potential side reactions.

Conclusion

This compound is a highly functionalized and versatile building block for drug discovery and development. Its distinct substitution pattern allows for the systematic exploration of chemical space through both amide bond formation and cross-coupling reactions. Understanding the synthesis of this compound, its key properties, and the rationale behind its use in further synthetic transformations is essential for medicinal chemists aiming to leverage the power of the thiazole scaffold in the design of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, offering both theoretical grounding and practical, field-proven insights for researchers in the pharmaceutical sciences.

References

- Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorg Chem. 2022;121:105691.

- Cambridge MedChem Consulting. Aromatic Bioisosteres. 2023.

- Optional. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate - Optional[FTIR] - Spectrum.

- Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides.

- 1,2,4‐Oxadiazoles as thiazole bioisostere.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.

- Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.

- Matrix Fine Chemicals. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. 2004;16(3-4):1471-1474.

- PubChem. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.

- PubChem. 2-Bromothiazole-5-carboxylic acid.

- PubChem. 2-Bromo-5-methyl-1,3-thiazole.

- A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. 30(5):3647.

- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar.

- Biological Screening and Structure Activity rel

- The Hantzsch Thiazole Synthesis.

- Spectroscopy of Carboxylic Acid Deriv

- 2-Bromo-4-methylthiazole-5-carboxylic Acid, min 95%, 1 gram.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.

- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.

Sources

- 1. kuey.net [kuey.net]

- 2. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methylthiazole-4-carboxylic Acid

Abstract

This document provides a comprehensive technical guide on the safe handling of 2-Bromo-5-methylthiazole-4-carboxylic acid, a key intermediate in pharmaceutical research and development.[1] As a brominated heterocyclic compound, it presents specific handling challenges that necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available safety data from structurally analogous compounds to provide a detailed framework for risk assessment, exposure control, and emergency preparedness. By elucidating the chemical properties, potential hazards, and detailed handling procedures, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction: The Scientific Context of this compound

This compound is a member of the thiazole family of compounds, which are a cornerstone in medicinal chemistry due to their wide range of biological activities.[2][3][4] Thiazole rings are present in numerous FDA-approved drugs and are known to interact with a variety of biological targets.[3] The presence of a bromine atom and a carboxylic acid group on the thiazole scaffold of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]

The inherent reactivity of such halogenated heterocycles, while synthetically useful, also dictates the need for stringent safety measures. This guide provides a detailed examination of the safety considerations for this compound, drawing upon established safety data for closely related analogs to ensure a conservative and proactive approach to its handling.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling. While specific experimental data for this compound is not widely published, we can infer its likely properties from structurally similar compounds.

| Property | Inferred Value/Characteristic | Rationale and Source |

| Molecular Formula | C₅H₄BrNO₂S | Based on chemical structure. |

| Molecular Weight | 222.06 g/mol | Calculated from the molecular formula.[5] |

| Appearance | Likely a solid at room temperature | Carboxylic acids and many thiazole derivatives are solids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DCM, THF, and MeOH.[1] | The carboxylic acid group may impart some water solubility, while the brominated thiazole ring suggests solubility in organic solvents.[1][6] |

| Reactivity | Reacts with bases and strong oxidizing agents.[7] The carboxylic acid can be converted to an acyl chloride using reagents like oxalyl chloride.[1] | The carboxylic acid moiety is acidic, and the brominated thiazole ring can participate in various chemical reactions. |

| Thermal Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[8][9] | This is a common decomposition pathway for nitrogen, sulfur, and bromine-containing organic compounds. |

Hazard Identification and Toxicological Profile

Based on data for 2-Bromothiazole-5-carboxylic acid and 2-Bromo-4-methylthiazole-5-carboxylic acid, the following hazards should be anticipated[7][10][11]:

-

Skin Irritation (Category 2): Causes skin irritation.[7][8][10][11]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][8][10][11]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[7][10]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][10][11]

Toxicological Summary:

| Endpoint | Anticipated Effect | Source/Rationale |

| Acute Oral Toxicity | May be harmful if swallowed. | Based on analogs like 2-Bromo-4-methylthiazole.[12] |

| Inhalation | May cause respiratory tract irritation.[7][10][11] | Expected for fine powders of acidic and halogenated compounds. |

| Dermal Contact | Causes skin irritation and may cause an allergic skin reaction.[7][8][10][11] | A common hazard for halogenated aromatic compounds. |

| Eye Contact | Causes serious eye irritation.[7][8][10][11] | The acidic nature and irritant properties of the compound pose a significant risk to the eyes. |

| Chronic Exposure | The toxicological properties have not been fully investigated.[7] Long-term exposure may lead to sensitization and respiratory issues. | Data is not available, so caution is warranted. |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available.[7][8] | Should be handled as an unknown until data becomes available. |

Risk Assessment and Exposure Control Workflow

A systematic approach to risk assessment is crucial when working with any chemical, especially one with an incomplete toxicological profile. The following workflow, represented as a DOT graph, outlines the key steps for a self-validating safety protocol.

Caption: Risk assessment and control workflow for handling this compound.

Detailed Experimental Protocols for Safe Handling

Adherence to detailed and validated protocols is the cornerstone of laboratory safety. The following sections provide step-by-step methodologies for handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8]

-

Hand Protection: Wear nitrile gloves. Given the potential for skin sensitization, consider double-gloving.[8] Replace gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[8]

-

Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Safe Handling and Storage Procedures

-

Handling:

-

Storage:

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[7][8] | [7][8] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[7][8] | [7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7][8] | [7][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[7][8] | [7][8] |

Spill and Waste Disposal

-

Spill Response:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

For large spills, evacuate the area and contact your institution's environmental health and safety department.

-

-

Waste Disposal:

Conclusion

This compound is a valuable research chemical that, like many halogenated heterocyclic compounds, requires careful and informed handling. While a specific, comprehensive toxicological profile is not yet established, by leveraging the safety data from structurally similar compounds, a robust and proactive safety protocol can be implemented. The principles of risk assessment, exposure control through engineering and personal protective equipment, and diligent adherence to safe work practices are paramount. This guide provides the foundational knowledge for researchers to work with this compound in a manner that ensures both personal safety and the integrity of their scientific endeavors.

References

- Safety Data Sheet for 2-Bromo-5-methylthiazole. (2025).

- PubChem Compound Summary for 2-Bromothiazole-5-carboxylic acid. (2025). National Center for Biotechnology Information.

- Georganics, 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Safety Information.

- MDPI, Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). PubMed Central.

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS.

Sources

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Bromo-5-methylthiazole | 41731-23-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 12. 2-Bromo-4-methylthiazole 96 7238-61-1 [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-5-methylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract